molecular formula C25H36O5 B1243618 Pregnenolone succinate CAS No. 4598-67-8

Pregnenolone succinate

Cat. No.: B1243618
CAS No.: 4598-67-8
M. Wt: 416.5 g/mol
InChI Key: OZZAYJQNMKMUSD-DMISRAGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pregnenolone succinate is synthesized by esterification of pregnenolone with succinic anhydride. The reaction typically involves the use of a base such as pyridine or triethylamine to catalyze the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Pregnenolone succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pregnenolone succinate has a wide range of scientific research applications, including:

Mechanism of Action

Pregnenolone succinate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Pregnenolone succinate is unique due to its dual role as a glucocorticoid and neurosteroid. Its ability to modulate both the GABA A receptor and NMDA receptor sets it apart from other similar compounds .

Properties

CAS No.

4598-67-8

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1

InChI Key

OZZAYJQNMKMUSD-DMISRAGPSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

4598-67-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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